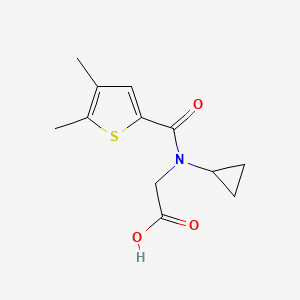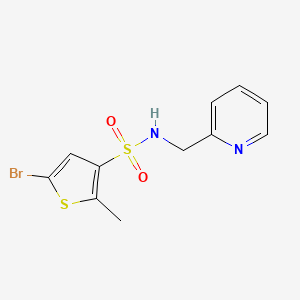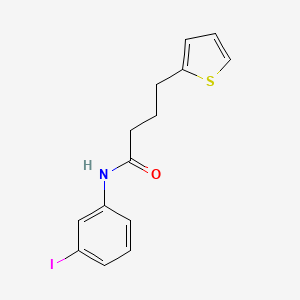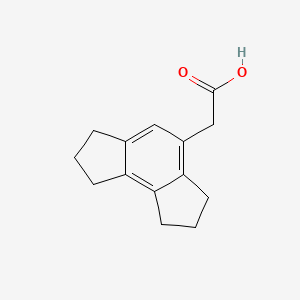
2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride in methanol can yield syn-alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. Industrially, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through interactions with cellular receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-(1,2,3,6,7,8-Hexahydro-as-indacen-4-yl)acetic acid include 1,2,3,6,7,8-Hexahydro-as-indacene and 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(1,2,3,6,7,8-hexahydro-as-indacen-4-yl)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)8-10-7-9-3-1-4-11(9)13-6-2-5-12(10)13/h7H,1-6,8H2,(H,15,16) |
InChI Key |
PWJBEGXFJTUNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C3CCCC3=C2C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)


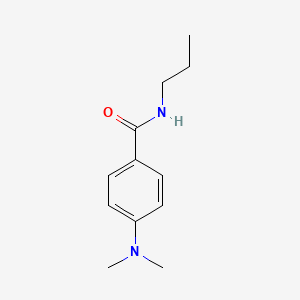

![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)
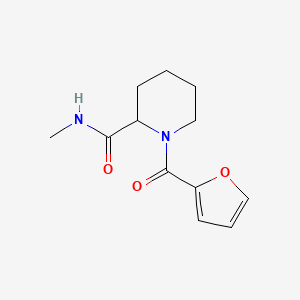
![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

